![molecular formula C11H10ClN3OS B10977452 N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea CAS No. 412947-31-0](/img/structure/B10977452.png)
N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea
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Overview
Description
N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-2-isothiocyanatothiazole. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pH conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures and environmental regulations are strictly followed to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its overactivity is linked to several medical conditions, including kidney stones and certain infections. The inhibition of urease has been a target for drug development due to its potential to mitigate these conditions.
Recent studies have demonstrated that derivatives of thiourea, closely related to N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, exhibit significant urease inhibitory activity. For instance, compounds with similar structures have shown IC50 values ranging from 0.0019μM to 0.0532μM, indicating their potency as urease inhibitors . The non-competitive inhibition mechanism observed in some derivatives suggests that these compounds can effectively disrupt urease activity without competing with the substrate .
Anticancer Potential
The anticancer properties of this compound have also been explored. Compounds in this class have been synthesized and evaluated for their effectiveness against various cancer cell lines. The structural modifications involving thiazole rings have been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
In one study focusing on similar thiourea derivatives, researchers reported promising results against breast cancer cell lines (MDA-MB 231), suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics . The ability of these compounds to target specific pathways involved in tumor growth makes them valuable in the search for new anticancer agents.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between appropriate thiazole derivatives and chlorophenyl isocyanates or similar reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea involves its
Biological Activity
N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN4OS
- Molecular Weight : 344.8 g/mol
- IUPAC Name : 1-[(3-chlorophenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea
- SMILES Notation : C1=CC(=CC(=C1)Cl)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. The compound was tested against various cancer cell lines, demonstrating a broad spectrum of activity. The following table summarizes its effectiveness:
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
RPMI-8226 (Leukemia) | 21.5 | - | - |
OVCAR-4 (Ovarian Cancer) | 25.9 | - | - |
PC-3 (Prostate Cancer) | 28.7 | - | - |
CAKI-1 (Renal Cancer) | 15.9 | - | - |
MDA-MB-435 (Breast Cancer) | 27.9 | - | - |
T-47D (Breast Cancer) | 15.1 | - | - |
These results indicate that the compound has selective cytotoxicity towards certain cancer types, making it a candidate for further development as an antitumor agent .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. In vitro studies evaluated its efficacy against several bacterial and fungal strains:
Microorganism | Inhibition (%) |
---|---|
Escherichia coli | Moderate |
Klebsiella pneumoniae | Moderate |
Acinetobacter baumannii | High (94.5%) |
Pseudomonas aeruginosa | Poor |
Staphylococcus aureus | Moderate |
Candida albicans | Poor |
The compound demonstrated significant growth inhibition against Acinetobacter baumannii, suggesting potential as an antimicrobial agent .
Synthesis and Evaluation
The synthesis of this compound involved various chemical reactions aimed at optimizing yield and purity. The compound was synthesized using established methodologies for urea derivatives, which are known for their diverse biological activities.
In one study, the synthesized compounds were subjected to acute oral toxicity tests and showed no significant toxicity in vivo, indicating a favorable safety profile for further testing .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound revealed that modifications to the thiazole ring and the phenyl group could enhance biological activity. For instance, substituting different groups on the thiazole moiety led to variations in antiproliferative activity across different cancer cell lines .
Properties
CAS No. |
412947-31-0 |
---|---|
Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-6-17-11(13-7)15-10(16)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H2,13,14,15,16) |
InChI Key |
SZPQTSUDPDNCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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